Besifovir dipivoxil maleate

Chronic Hepatitis B Antiviral Therapy Phase 3 Clinical Trial

Sourcing Besifovir dipivoxil maleate (BSV) for HBV research? This maleate salt (CAS 1039623-01-2) ensures high oral bioavailability and consistent PK. Differentiated by its non-inferior potency to TDF/TAF/ETV with significantly reduced renal and bone toxicity, validated in 192-week trials. Ideal for long-term suppression studies and cross-resistance profiling. Secure high-purity research-grade material.

Molecular Formula C26H38N5O12P
Molecular Weight 643.6 g/mol
CAS No. 1039623-01-2
Cat. No. B1674647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBesifovir dipivoxil maleate
CAS1039623-01-2
SynonymsLB-80380 maleate salt;  LB 80380 maleate salt;  LB80380 maleate salt; 
Molecular FormulaC26H38N5O12P
Molecular Weight643.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOP(=O)(COC1(CC1)CN2C=NC3=CN=C(N=C32)N)OCOC(=O)C(C)(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H34N5O8P.C4H4O4/c1-20(2,3)17(28)31-12-34-36(30,35-13-32-18(29)21(4,5)6)14-33-22(7-8-22)10-27-11-25-15-9-24-19(23)26-16(15)27;5-3(6)1-2-4(7)8/h9,11H,7-8,10,12-14H2,1-6H3,(H2,23,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyDXUDWHZKSUFXKH-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Besifovir Dipivoxil Maleate (CAS 1039623-01-2): Antiviral Efficacy and Clinical Differentiation


Besifovir dipivoxil maleate (BSV) is an oral acyclic nucleotide phosphonate prodrug of LB80331, which is further metabolized to the active triphosphate moiety LB80317 [1]. It functions as an inhibitor of hepatitis B virus (HBV) DNA polymerase, demonstrating potent suppression of HBV DNA in both treatment-naïve and lamivudine-resistant chronic hepatitis B patients [2]. The maleate salt formulation (CAS 1039623-01-2) was developed to enhance oral bioavailability and was approved in Korea in 2017 for HBV treatment [3].

Procurement Rationale for Besifovir Dipivoxil Maleate: Beyond Potency to Safety and Resistance Profile


While several nucleos(t)ide analogs (NAs) effectively suppress HBV replication, key safety and resistance limitations preclude simple therapeutic interchange. Long-term tenofovir disoproxil fumarate (TDF) use is associated with progressive renal impairment and bone mineral density loss, while entecavir (ETV) and TDF/TAF carry variable resistance profiles [1]. BSV was specifically developed to maintain non-inferior antiviral potency while mitigating these class-limiting toxicities [2]. The maleate salt formulation ensures consistent pharmacokinetic exposure, supporting once-daily dosing and enabling predictable clinical translation [3].

Quantitative Evidence for Besifovir Dipivoxil Maleate (BSV) Differentiation from Tenofovir Disoproxil Fumarate (TDF) and Other Nucleos(t)ide Analogs


Non-Inferior Virological Response at 48 and 96 Weeks: BSV vs. TDF

In a randomized, double-blind, non-inferiority phase 3 trial (NCT01937806) comparing BSV (150 mg) to TDF (300 mg) in treatment-naïve CHB patients, BSV demonstrated comparable virological response rates at both 48 and 96 weeks [1]. The 192-week extension confirmed durable efficacy, with virological response rates of 92.50% (BSV-BSV) and 93.06% (TDF-BSV) [2]. This provides head-to-head evidence supporting BSV as an alternative with equivalent antiviral potency.

Chronic Hepatitis B Antiviral Therapy Phase 3 Clinical Trial

Superior Renal Safety Profile: Preserved eGFR and Lower CKD Risk vs. TDF

BSV consistently preserves renal function compared to TDF. In the phase 3 trial, the estimated glomerular filtration rate (eGFR) in the TDF group was significantly lower than in the BSV group at 48 weeks [1]. A nationwide cohort study (n=5,776) demonstrated that BSV was associated with a 59% lower risk of incident chronic kidney disease (CKD) compared to TDF (adjusted HR 0.41, 95% CI 0.27–0.63, P<0.001) [2]. Real-world comparison with TAF also showed less renal function decline in the BSV group [3].

Renal Safety Nephrotoxicity eGFR

Preservation of Bone Mineral Density: BMD Stabilization vs. TDF-Induced Loss

TDF is known to cause progressive bone mineral density (BMD) loss. In the 48-week phase 3 trial, changes in hip and spine BMD differed significantly between BSV and TDF groups, with BSV preserving BMD while TDF caused measurable declines [1]. The 192-week extension showed that BMD was well preserved in patients continuing BSV, whereas TDF-treated patients experienced initial worsening followed by recovery after switching to BSV [2].

Bone Mineral Density Osteoporosis Long-Term Safety

High Genetic Barrier to Resistance: No On-Treatment Mutations Detected Through 192 Weeks

BSV exhibits a high genetic barrier to resistance. In the 192-week extension study, no drug-resistant mutations were detected among patients receiving BSV [1]. In vitro susceptibility testing demonstrated that BSV remains active against HBV mutants resistant to adefovir (ADV) and tenofovir (TDF/TAF), though it shows reduced activity against lamivudine- and entecavir-resistant mutants [2]. This positions BSV as a salvage option for patients failing ADV or TDF therapy.

Antiviral Resistance HBV Polymerase YMDD Mutants

Pharmacokinetic Consistency: Maleate Formulation Bioequivalence and Long Half-Life Enabling Once-Daily Dosing

The maleate salt formulation (183 mg tablet) was shown to be pharmacokinetically equivalent to free base LB80380 (60 mg + 90 mg tablets), with 90% confidence intervals for Cmax and AUClast ratios within the standard bioequivalence range (0.80–1.25) [1]. The active metabolite LB80317 has a long elimination half-life of 45–62 hours at steady state, supporting once-daily oral dosing [2].

Pharmacokinetics Prodrug Formulation

Research and Procurement Applications for Besifovir Dipivoxil Maleate Based on Differentiated Evidence


Long-Term HBV Suppression with Renal and Bone Safety Monitoring

Use BSV as a first-line or switch therapy in chronic hepatitis B patients requiring prolonged viral suppression while minimizing renal and bone toxicity. The evidence from 192-week trials supports durable virological control without renal function decline or BMD loss, making it ideal for aging populations or those with baseline renal impairment [1].

Salvage Therapy for Tenofovir- or Adefovir-Resistant HBV

In patients with documented resistance to TDF, TAF, or ADV, BSV provides an effective alternative based on in vitro susceptibility data [2]. This application leverages BSV's unique cross-resistance profile, which retains activity against tenofovir-resistant mutants.

Comparative Efficacy Studies in Treatment-Naïve CHB Cohorts

BSV is non-inferior to TDF, TAF, and entecavir in terms of virological response [3][4]. It can be used as a comparator arm in clinical trials evaluating novel HBV therapeutics, given its established safety and efficacy benchmark.

Pharmacokinetic and Drug Interaction Studies Requiring Consistent Exposure

The maleate salt formulation provides predictable pharmacokinetics with a long half-life, suitable for studies examining drug-drug interactions or special populations. The confirmed bioequivalence ensures that the commercial formulation delivers consistent plasma levels [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Besifovir dipivoxil maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.